六氟化硫

描述

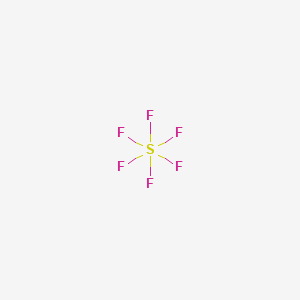

六氟化硫,常简称为 SF₆,是一种无机化合物,化学式为 SF₆。它是一种无色、无味、不易燃、无毒的气体。该分子呈八面体结构,六个氟原子对称地排列在一个中心硫原子周围。 SF₆ 因其独特的键合特性而被认为是一种超价分子 .

科学研究应用

SF₆ 具有多种应用:

介电介质: SF₆ 在高压设备(如断路器、变压器)中用作优良的电绝缘体。

医疗用途: 它用作心血管超声成像的造影剂。

示踪化合物: SF₆ 用作环境研究和泄漏检测中的示踪气体。

其他用途: 它在粒子物理实验中发挥作用,并用作冲击管中的推进剂。

作用机制

SF₆ 作用的确切机制取决于其应用:

介电特性: SF₆ 的高介电强度可以防止电弧。

超声成像: SF₆ 可以增强声阻抗,有助于成像。

示踪气体: SF₆ 的低反应性和稳定性使其成为理想的示踪剂。

生化分析

Biochemical Properties

Sulfur hexafluoride is typically analyzed by gas chromatography with electron capture detection . The chemical activity of sulfur hexafluoride gas discharge decomposition products is higher than other gases, which are corrosive and toxic .

Cellular Effects

Its decomposition products have been found to be corrosive and toxic , suggesting that sulfur hexafluoride could potentially have harmful effects on cells.

Molecular Mechanism

It is known that sulfur hexafluoride can be analyzed by gas chromatography with electron capture detection .

Temporal Effects in Laboratory Settings

Sulfur hexafluoride is stable and does not degrade over time . Its effects in laboratory settings are consistent over time due to its stability.

Metabolic Pathways

It is typically analyzed by gas chromatography with electron capture detection .

准备方法

合成路线::

硫的直接氟化: SF₆ 可以通过在受控条件下使元素硫 (S) 与氟气 (F₂) 反应来合成。这种直接氟化会生成 SF₆。

间接方法: SF₆ 也可以通过使四氟化硫 (SF₄) 与元素氟或其他氟化剂反应来间接制备。

电化学氟化: 在工业环境中,SF₆ 是通过在氢氟酸 (HF) 存在下对二氧化硫 (SO₂) 进行电化学氟化来生产的。这种方法可以确保高纯度和可扩展性。

化学反应分析

SF₆ 由于其强烈的硫-氟键而具有非凡的稳定性。 它确实会参与一些反应:

氧化还原反应: SF₆ 可以发生氧化和还原反应。例如,它会与碱金属(如锂)反应生成金属氟化物。

取代反应: SF₆ 在特定条件下可以被其他卤素(如氯或溴)取代。

常见试剂: 氟化剂(如 F₂、ClF₃)、碱金属和路易斯酸。

主要产物: 主要产物取决于具体的反应条件,但通常包括金属氟化物和其他氟化化合物。

相似化合物的比较

SF₆ 因其独特的特性而脱颖而出:

稳定性: 无与伦比的化学稳定性。

绝缘能力: 与其他气体相比,具有优异的介电性能。

类似化合物: 其他卤代气体(如 CF₄、NF₃),但没有一种能与 SF₆ 的稳定性和绝缘能力相媲美。

属性

IUPAC Name |

hexafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6S/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZCNBIFKDRMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6S | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfur hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029656 | |

| Record name | Sulfur fluoride (SF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur hexafluoride appears as a colorless odorless gas. Noncombustible. Shipped as a liquefied gas under own vapor pressure. Contact may cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling.]; [NIOSH], Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling.] | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), -63.8 °C (sublimes), Sulfur hexafluoride is an unreactive substance. Sulfur hexafluoride is not attacked by water, acids, or bases, at room temperature. It is resistant to the action of carbon, copper or magnesium at red heat, and will not react with sodium below its boiling point. It reacts with sulfur vapor or hydrogen at 400 °C., sublimes, Sublimes | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.003 % at 77 °F (NIOSH, 2023), In water, 31 mg/L at 25 °C, Solubility in water at 25 °C at partial pressure of 101.325 kPa = 5.4 cu cm/kg water., SOLUBLE IN POTASSIUM HYDROXIDE AND ALCOHOL, 0.297 mL dissolves in 1.0 mL transformer oil at 25 °C, 1 atm, For more Solubility (Complete) data for SULFUR HEXAFLUORIDE (6 total), please visit the HSDB record page., (77 °F): 0.003% | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.5 g/L (gas); 1.67 (liquid), Inert to nucleophilic attack; does not attack glass; one of heaviest known gases; density approx 5 times that of air; no fluorine exchange with anhydrous hydrogen fluoride; unchanged at 500 °C. .. thermodynamically unstable, but kinetically stable gas ... stable to silent electrical discharge, Specific volume: 2.5 cu ft/lb at 21.1 °C. Freezing point = -64 °C (sublimes); density, gas = 6.5 g/L; density, liquid = 1.67 g/L, Critical density: 0.736 kg/cu dm., Triple point = -49.596 °C; density = 5.970 g/L, 5.11(relative gas density) | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 5 (Air = 1), 5.11 | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

21.5 atm (NIOSH, 2023), VP: 1 Pa at -158 °C (solid), 10 Pa at -147 °C (solid), 100 Pa at -133.6 °C (solid), 1 kPa at -116.6 °C (solid), 10 kPa at -94.4 °C (solid), 100 kPa at -64.1 °C (solid), 2367 kPa at 25 °C (1.78X10+4 mm Hg), 21.5 atm | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Within the blood, the acoustic impedance of Lumason microspheres is lower than that of the surrounding non-aqueous tissue. Therefore, an ultrasound beam is reflected from the interface between the microspheres and the surrounding tissue. The reflected ultrasound signal provides a visual image that shows a contrast between the blood and the surrounding tissues. | |

| Record name | Sulfur hexafluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Impurities |

... The only permissible impurities are traces of air, carbon tetrafluoride (0.05 wt% max), and water (9 ppm by wt max; dew point -45 °C max). | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling]. | |

CAS No. |

2551-62-4 | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur hexafluoride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur hexafluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfur fluoride (SF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur hexafluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS7LR3I1D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-83 °F (Sublimes) (NIOSH, 2023), -50.8 °C, -83 °F (sublimes), -83 °F (Sublimes) | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: What makes sulfur hexafluoride a suitable insulating medium in high-voltage equipment like Gas Insulated Switchgear (GIS)?

A1: Sulfur hexafluoride possesses excellent dielectric strength, surpassing even air in its ability to withstand high voltages without electrical breakdown. [] This property allows for more compact designs in high-voltage equipment like GIS. []

Q2: How does the processing of liquid sulfur hexafluoride into GIS impact its application, and how can this challenge be addressed?

A2: The conversion of liquid sulfur hexafluoride to its gaseous state within GIS is endothermic, often leading to slower gas filling speeds. Moreover, any moisture present can condense on the equipment. To address this, specialized heating devices have been developed that monitor and control both temperature and humidity during the gasification process. []

Q3: Are there alternative gases being considered to replace sulfur hexafluoride in GIS, and what are their advantages?

A3: Yes, Dichlorotrifluoroethane gas (CF3CHCl2) is being explored as a potential substitute for sulfur hexafluoride in GIS. Research suggests that Dichlorotrifluoroethane possesses superior insulation capabilities compared to sulfur hexafluoride. Additionally, it aligns with the Kyoto Protocol's recommendations for environmentally preferable gases, having lower Global Warming Potential (GWP) and Ozone Depleting Potential (ODP) values compared to sulfur hexafluoride. []

Q4: What is the main environmental concern associated with sulfur hexafluoride?

A4: Sulfur hexafluoride is recognized as a potent greenhouse gas, significantly contributing to the greenhouse effect. The Kyoto Protocol highlights the importance of limiting and gradually reducing its use until viable alternatives are readily available. []

Q5: How can the environmental impact of sulfur hexafluoride leaks be mitigated during its use in applications like high-power microwave systems?

A5: Research has shown that diluting sulfur hexafluoride with nitrogen or air doesn't proportionally compromise its peak power handling capacity. [] By using such mixtures at slightly elevated pressures, leakage costs can be significantly reduced while maintaining system performance. []

Q6: Beyond its use in electrical equipment, what other applications of sulfur hexafluoride raise environmental concerns?

A6: The use of sulfur hexafluoride as a tracer gas in studies, such as those evaluating laboratory hood performance, presents environmental challenges due to its high global warming potential. This has led to research into using alternative gases like nitrous oxide or ethylene, with lower environmental impact, for such tests. []

Q7: How can the presence of sulfur hexafluoride leaks be detected in high-voltage equipment?

A7: Various methods are employed for leak detection, including:

- Negative Corona Discharge: This technique relies on the change in electrical discharge characteristics of sulfur hexafluoride in the presence of air. Devices using this method offer high sensitivity and stability in detecting leaks. []

- Gas Chromatography with Electron Capture Detection (GC-ECD): This highly sensitive technique allows for the quantification of sulfur hexafluoride in air samples collected from the workplace environment. []

Q8: What analytical techniques are used to study the decomposition products of sulfur hexafluoride in electrical equipment?

A8: Gas chromatography is a key technique used to identify and quantify the breakdown products of sulfur hexafluoride in electrical equipment. By optimizing chromatographic conditions, specific decomposition products can be separated and analyzed. [] This information is crucial for assessing the health of the equipment and the potential risks associated with these byproducts.

Q9: How is the purity of sulfur hexafluoride monitored in high-voltage equipment, and why is it important?

A9: Real-time monitoring of sulfur hexafluoride purity is crucial to ensure the reliable operation of high-voltage equipment. Impurities, such as moisture and decomposition products, can significantly affect the insulating properties of the gas. [, , ] Techniques like gas chromatography and sensor-based systems are used to continuously monitor the levels of specific impurities and provide early warnings of potential insulation deterioration. [, , ]

Q10: How can the release of sulfur hexafluoride into the atmosphere be minimized during the maintenance or decommissioning of electrical equipment?

A10: Specialized equipment and procedures are used to recover and recycle sulfur hexafluoride gas from electrical installations. [, ] This involves carefully extracting the gas, purifying it to remove any contaminants, and then storing it for reuse. [, ] Mobile units equipped for this purpose are particularly useful for on-site recovery, minimizing the risk of accidental releases. []

Q11: What are the challenges in finding suitable alternatives to sulfur hexafluoride for high-voltage applications?

A11: While alternatives like CF3CHCl2 show promise, replicating the unique combination of properties offered by sulfur hexafluoride – high dielectric strength, arc-quenching ability, and chemical stability – has proven challenging. Research continues to explore new gas mixtures and technologies to find a truly sustainable replacement.

Q12: How is computational chemistry used in the study of sulfur hexafluoride?

A12: Computational methods like molecular dynamics simulations help researchers understand the behavior of sulfur hexafluoride under various conditions. [] These simulations provide insights into properties like density, diffusion coefficients, and phase behavior, which are crucial for optimizing its applications and predicting its environmental fate. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

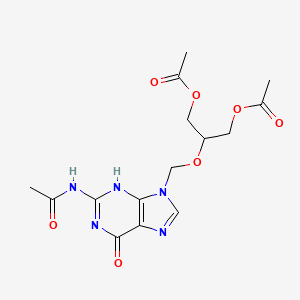

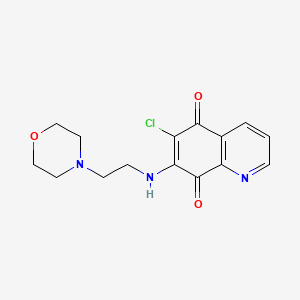

![(2S)-2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-2-cyclohexylacetic acid](/img/structure/B1682472.png)